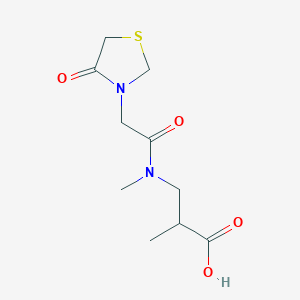
2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid is a complex organic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-aminopropanoic acid with n-methyl-2-(4-oxothiazolidin-3-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Thiazolidine-4-one: Known for its antimicrobial and anti-inflammatory properties.
Thiazole: Exhibits a wide range of biological activities, including antioxidant and anticancer effects.
Uniqueness
2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid is unique due to its specific structure, which combines a thiazolidine ring with an acetamido group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C10H16N2O4S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
2-methyl-3-[methyl-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-7(10(15)16)3-11(2)8(13)4-12-6-17-5-9(12)14/h7H,3-6H2,1-2H3,(H,15,16) |
InChIキー |
ZBEVTJPFRGLQLQ-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C(=O)CN1CSCC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


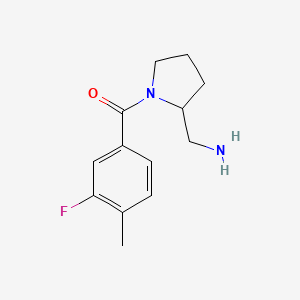

![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)


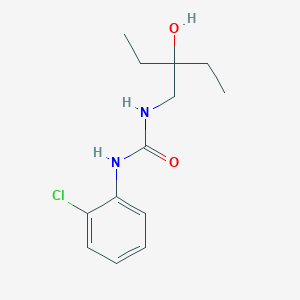
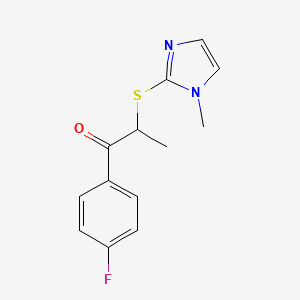
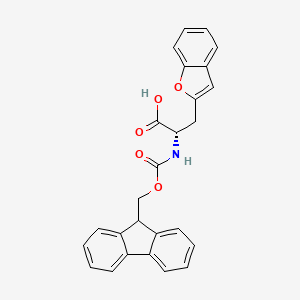

![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B14915602.png)
![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
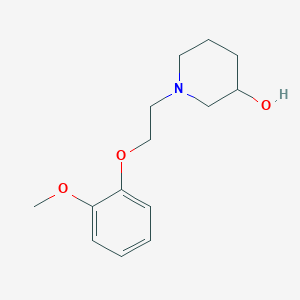
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
